2-Methyl-2-phenoxypropanoyl chloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-2-phenoxypropanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-10(2,9(11)12)13-8-6-4-3-5-7-8/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWIJGHHDQFJHQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)Cl)OC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40518538 | |
| Record name | 2-Methyl-2-phenoxypropanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40518538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50389-29-2 | |
| Record name | 2-Methyl-2-phenoxypropanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40518538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Pathways and Methodological Developments for 2 Methyl 2 Phenoxypropanoyl Chloride
Established Synthetic Routes to 2-Methyl-2-phenoxypropanoyl Chloride
The most conventional and widely practiced method for synthesizing acyl chlorides, including this compound, involves the direct conversion of the corresponding carboxylic acid using a suitable halogenating agent. wikipedia.orgsavemyexams.com This transformation replaces the hydroxyl (-OH) group of the carboxylic acid with a chloride (-Cl) atom, significantly increasing the electrophilicity of the carbonyl carbon and rendering the molecule highly reactive for nucleophilic acyl substitution reactions. organicchemistrytutor.com
The reaction of a carboxylic acid with thionyl chloride (SOCl₂) is a cornerstone of acyl chloride synthesis. libretexts.orgmasterorganicchemistry.com This method is effective for the preparation of this compound from its parent acid, 2-Methyl-2-phenoxypropanoic acid. google.com The reaction proceeds by converting the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group. libretexts.org A key advantage of this method is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the desired acyl chloride product, often achievable through simple distillation. masterorganicchemistry.comchemguide.co.uklibretexts.org
In a typical laboratory procedure, 2-Methyl-2-phenoxypropanoic acid is reacted with thionyl chloride, sometimes in an inert solvent like dichloromethane (B109758), at room temperature or with gentle heating to drive the reaction to completion. google.com
While thionyl chloride is common, other halogenating agents are also well-established for this conversion, each with its own characteristics. Phosphorus(V) chloride (PCl₅) and phosphorus(III) chloride (PCl₃) are also effective reagents. chemguide.co.uklibretexts.org Oxalyl chloride, often used in the presence of a catalytic amount of dimethylformamide (DMF), is another popular, albeit milder and more expensive, alternative. wikipedia.orgreddit.com The reaction of 2-methyl-2-phenylpropanoic acid, a structurally similar compound, with oxalyl chloride and a drop of DMF in dichloromethane exemplifies this approach. googleapis.com
Table 1: Comparison of Common Halogenating Reagents for Acyl Chloride Synthesis
| Reagent | Formula | Typical Conditions | Byproducts | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Thionyl Chloride | SOCl₂ | Neat or in aprotic solvents (DCM, Toluene); often requires heating. pjoes.comreddit.com | SO₂(g), HCl(g) | Gaseous byproducts simplify workup. chemguide.co.uk | Reagent is corrosive and moisture-sensitive. masterorganicchemistry.com |
| Oxalyl Chloride | (COCl)₂ | Aprotic solvents (DCM, THF) with catalytic DMF; often at 0°C to room temp. reddit.comgoogleapis.com | CO(g), CO₂(g), HCl(g) | Milder conditions, volatile byproducts. wikipedia.org | More expensive than SOCl₂. reddit.com |
| Phosphorus(V) Chloride | PCl₅ | Neat or in an inert solvent; typically exothermic. chemguide.co.uk | POCl₃(l), HCl(g) | Highly reactive. savemyexams.com | Liquid byproduct (POCl₃) requires separation by fractional distillation. chemguide.co.uk |
| Phosphorus(III) Chloride | PCl₃ | Requires heat; 3 equivalents of acid per equivalent of PCl₃. chemguide.co.uk | H₃PO₃(s) | Relatively inexpensive. | Solid byproduct can complicate isolation; lower atom economy. chemguide.co.uk |
Emerging Methodologies in Acyl Chloride Synthesis
Research continues to seek more efficient, milder, and environmentally friendly methods for acyl chloride synthesis, moving beyond the traditional stalwart reagents.
The drive towards milder reaction conditions aims to improve selectivity and reduce energy consumption. The use of oxalyl chloride is a step in this direction, as its reactions can often be conducted at room temperature or below, minimizing potential side reactions. wikipedia.orggoogleapis.com Another approach involves the development of one-step solution polymerization techniques for creating polymers, which utilize coupling agents like phosgene (B1210022) or diphosgene at ambient temperatures, showcasing the potential for mild conditions in related acylation reactions. researchgate.net For certain amide syntheses from acyl chlorides, metal-free, neutral conditions have been successfully developed, highlighting a trend toward avoiding harsh additives. tandfonline.com While not yet specifically documented for this compound, these trends suggest a future direction for its synthesis under less stringent conditions.
Beyond the classic halogenating agents, researchers are exploring novel activating agents to generate acyl chlorides or other highly reactive carboxylic acid derivatives. For instance, cyanuric chloride has been identified as a very inexpensive reagent that can convert carboxylic acids to acyl chlorides; its byproduct is an insoluble solid, which offers an alternative purification strategy to distillation. reddit.com Tropone-based organocatalysts have also been shown to activate carboxylic acids, allowing for subsequent reactions to form amides, potentially via a transient acyl chloride intermediate. mdpi.com These alternative agents are part of a broader search for catalysts and reagents that are cheaper, less hazardous, and offer different reactivity profiles or easier workup procedures.
Table 2: Overview of Emerging Synthetic Strategies
| Methodology | Key Reagent/Condition | Potential Advantage | Reference Principle |
|---|---|---|---|
| Mild Activation | Oxalyl Chloride / DMF | Low temperature, high selectivity. | Milder reagent compared to thionyl chloride. wikipedia.org |
| Alternative Chlorinating Agent | Cyanuric Chloride | Low cost, solid byproduct allows for filtration-based workup. | Avoids gaseous or difficult-to-separate byproducts. reddit.com |
| Organocatalysis | Tropone Derivatives | Metal-free activation of carboxylic acids. | Catalytic cycle generates a reactive acyl intermediate. mdpi.com |
| Ambient Temperature Coupling | Diphosgene / Insoluble Base | Avoids heating, potentially increasing functional group tolerance. | Developed for one-step polymerizations. researchgate.net |
Green Chemistry Principles in the Synthesis of this compound
Applying green chemistry principles to the synthesis of reactive chemicals like this compound is crucial for minimizing environmental impact and improving safety.
The choice of solvent is a critical factor in the synthesis of acyl chlorides. The solvent must be aprotic and inert to the highly reactive acyl chloride product to prevent hydrolysis or side reactions. researchgate.net Dichloromethane (DCM), toluene, and tetrahydrofuran (B95107) (THF) are commonly used. reddit.comresearchgate.netresearchgate.net However, many of these traditional solvents pose environmental or health risks.
Green chemistry encourages the use of safer, more sustainable solvents. Research into solvent alternatives has identified methyl tert-butyl ether (MTBE) as a safer alternative to diethyl ether due to its lower tendency to form peroxides. researchgate.net Furthermore, innovative approaches are exploring the use of aqueous media for reactions that traditionally demand anhydrous conditions. The use of surfactant nanoreactors, such as 2 wt % TPGS-750-M in water, has been shown to facilitate amide bond formation from acyl chlorides. researchgate.netacs.org This technology works by creating micelles that shield the reactive acyl chloride from bulk water, allowing the reaction with an amine to proceed efficiently. researchgate.net Such strategies could potentially be adapted for the synthesis or immediate downstream use of this compound, drastically reducing the reliance on volatile organic solvents.
Table 3: Evaluation of Solvents for Acyl Chloride Synthesis
| Solvent | Type | Role in Synthesis | Green Chemistry Consideration |
|---|---|---|---|
| Dichloromethane (DCM) | Chlorinated Organic | Common inert solvent for reactions with SOCl₂ or oxalyl chloride. googleapis.comresearchgate.net | Suspected carcinogen, environmentally persistent. |
| Toluene | Aromatic Hydrocarbon | Used as an inert solvent, can be used to azeotropically remove water. reddit.com | Volatile organic compound (VOC), neurotoxin. |
| Tetrahydrofuran (THF) | Ether | Suitable inert solvent. researchgate.net | Can form explosive peroxides upon storage. researchgate.net |
| None (Neat) | Solvent-Free | Reaction is run in an excess of the liquid reagent (e.g., SOCl₂). reddit.com | High atom economy, but requires removal of excess corrosive reagent. |
| Aqueous Surfactant Solution (e.g., TPGS-750-M) | Aqueous/Micellar | Emerging medium for downstream reactions of acyl chlorides. researchgate.netacs.org | Eliminates organic solvents, but requires surfactant and may impact purification. |
Efficiency Metrics and Sustainable Process Design
The evaluation of synthetic pathways for chemical compounds is increasingly guided by the principles of green chemistry, which aim to minimize environmental impact and maximize resource efficiency. For the production of this compound, assessing the sustainability of its synthesis involves the application of various efficiency metrics and the thoughtful design of the manufacturing process.
A critical analysis of synthetic routes involves quantifying their efficiency through established green chemistry metrics. These metrics provide a framework for comparing different methodologies and identifying areas for improvement. Key metrics include:
Atom Economy: Developed by Barry Trost, atom economy measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. buecher.deprimescholars.com An ideal reaction would have a 100% atom economy, meaning all reactant atoms are found in the final product, with no byproducts. buecher.de Reactions like additions and rearrangements tend to have high atom economies, while substitutions and eliminations are inherently less efficient. buecher.de
E-Factor (Environmental Factor): Introduced by Roger Sheldon, the E-Factor is the ratio of the mass of waste generated to the mass of the desired product. chembam.com A lower E-Factor signifies a more environmentally friendly process with less waste. chembam.com This metric provides a direct measure of the waste produced and is a simple yet powerful tool for assessing the sustainability of a process. chembam.com
Reaction Mass Efficiency (RME): RME is the percentage of the mass of the reactants that ends up in the product. tamu.edu It takes into account the yield, stoichiometry, and atom economy of a reaction. tamu.edu
The traditional synthesis of acyl chlorides, including this compound, often involves the use of chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). These methods are known to have low yields and generate significant amounts of hazardous byproducts like hydrogen chloride (HCl), sulfur dioxide (SO₂), or phosphorous acid, leading to serious environmental pollution and a high E-Factor. nih.gov
More modern approaches aim to improve these metrics. For instance, a patented method for preparing 2-(substituted phenoxy) propionyl chlorides utilizes acyl chlorinating agents like phosgene, trichloromethylchloroformate, or triphosgene (B27547) in the presence of a catalyst. This method is reported to have a higher yield and shorter reaction time, suggesting a more sustainable process. nih.gov
Table 1: Comparison of Synthetic Methods for a 2-(substituted phenoxy) propionyl chloride derivative
| Synthetic Method | Chlorinating Agent | Catalyst | Reported Yield | Potential Byproducts |
|---|---|---|---|---|
| Traditional Method | Thionyl Chloride | None | Low | SO₂, HCl |
| Improved Method nih.gov | Trichloromethylchloroformate | Organic Base | 75.2% | CO₂, HCl |
Catalysis: The use of catalysts is a cornerstone of green chemistry. Catalysts can increase reaction rates, allow for milder reaction conditions, and improve selectivity, all of which contribute to a more sustainable process. In the synthesis of acyl chlorides, catalysts such as N,N-disubstituted formamides (like DMF), pyridine (B92270), or ureas are often employed, especially when using phosgene as the chlorinating agent. google.com These catalysts can enhance the reaction rate and allow for more efficient conversion of the carboxylic acid to the acyl chloride. google.com The development of heterogeneous catalysts that can be easily recovered and reused would further enhance the sustainability of the process.
Solvent Selection: The choice of solvent is another critical factor in sustainable process design. Ideally, reactions should be conducted in environmentally benign solvents or, if possible, in the absence of a solvent. Many traditional organic solvents are volatile, toxic, and flammable. Research into greener alternatives, such as ionic liquids or supercritical fluids, is ongoing. For the synthesis of acyl chlorides, the reaction is often carried out in a reaction-inert solvent like toluene. google.com Minimizing the volume of solvent used and implementing recycling protocols are important steps toward a more sustainable process.
Alternative Reagents: Replacing hazardous reagents with safer alternatives is a key goal of green chemistry. As mentioned, traditional chlorinating agents like thionyl chloride and phosphorus oxychloride are problematic due to the toxic byproducts they generate. nih.gov While phosgene is highly effective, it is also extremely toxic. Trichloromethylchloroformate (diphosgene) and triphosgene are often used as safer liquid and solid substitutes for gaseous phosgene, respectively. nih.gov Research into novel, less hazardous chlorinating agents continues to be an important area for improving the sustainability of acyl chloride synthesis.
By focusing on these principles of efficiency metrics and sustainable process design, the chemical industry can move towards greener and more economically viable methods for the production of important chemical intermediates like this compound.
Chemical Reactivity and Mechanistic Investigations of 2 Methyl 2 Phenoxypropanoyl Chloride
Fundamental Reaction Mechanisms of Acyl Chlorides
The reactivity of 2-methyl-2-phenoxypropanoyl chloride is fundamentally governed by the electronic characteristics of the acyl chloride functional group. The carbonyl carbon is rendered highly electrophilic due to the inductive electron-withdrawing effects of both the oxygen and chlorine atoms. georganics.sk This pronounced positive partial charge on the carbonyl carbon makes it a prime target for nucleophilic attack. georganics.skgoogle.com
Nucleophilic Acyl Substitution (NAS) Pathways
The principal reaction pathway for this compound, like other acyl chlorides, is the nucleophilic acyl substitution (NAS). This mechanism is generally a two-step process: addition followed by elimination. chemguide.co.uk
Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (Nu-H) on the electrophilic carbonyl carbon of this compound. This leads to the breaking of the C=O pi bond and the formation of a tetrahedral intermediate, with the oxygen atom bearing a negative charge. libretexts.orgmasterorganicchemistry.com
Elimination of the Leaving Group: The tetrahedral intermediate is transient. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond. Concurrently, the chloride ion, being a good leaving group, is expelled. libretexts.org The final step often involves the deprotonation of the nucleophile (if it was neutral) by a base, which could be another molecule of the nucleophile or an added non-nucleophilic base, to yield the final substitution product and a chloride salt. libretexts.org
The high reactivity of acyl chlorides, including this compound, in NAS reactions stems from the fact that the chloride ion is an excellent leaving group, being the conjugate base of a strong acid (HCl). organic-chemistry.org
Proposed Reactive Intermediates (e.g., Acylammonium Ions)
In reactions catalyzed by tertiary amines, such as pyridine (B92270) or N,N-dimethylaminopyridine (DMAP), the formation of a reactive intermediate, an acylammonium ion, is proposed. When this compound reacts with a catalytic amount of a tertiary amine, the amine attacks the acyl chloride to form a quaternary acylammonium salt.
This acylammonium intermediate is significantly more reactive than the parent acyl chloride. The positive charge on the nitrogen atom makes the carbonyl carbon even more electrophilic and susceptible to attack by weaker nucleophiles, such as alcohols. Following the nucleophilic attack on the acylammonium ion, the tertiary amine catalyst is regenerated, making this a catalytic cycle. While specific studies on this compound are not prevalent in the surveyed literature, this mechanism is a well-established pathway for the acylation of alcohols and other nucleophiles using acyl chlorides in the presence of amine catalysts. nih.gov
Stereochemical Outcomes in Transformations Involving this compound
The stereochemical consequences of reactions involving this compound are of significant interest, particularly in asymmetric synthesis.
Diastereoselective Reactions with Chiral Substrates
When this compound reacts with a chiral, non-racemic substrate, such as a chiral alcohol or amine, the formation of diastereomeric products is possible. The steric and electronic properties of both the acyl chloride and the chiral substrate can influence the reaction rate for the formation of each diastereomer, leading to a diastereoselective outcome.
For instance, in the acylation of a chiral secondary alcohol, the acyl chloride will approach the hydroxyl group from the less sterically hindered face, leading to a predominance of one diastereomeric ester. The presence of the bulky 2-methyl-2-phenoxy group on the acyl chloride would be expected to play a significant role in the stereochemical course of such reactions. The addition of a base, like pyridine, can sometimes alter or enhance the diastereoselectivity. nih.gov While detailed experimental data on the diastereoselectivity of this compound itself is limited in the available literature, the principles of kinetic resolution and diastereoselective acylation are well-established. chemsrc.comreddit.com
Illustrative Table: Diastereoselective Acylation of a Chiral Alcohol Disclaimer: The following data is illustrative for a generic diastereoselective acylation and does not represent experimentally verified results for this compound.
| Chiral Alcohol | Acylating Agent | Base | Diastereomeric Ratio (d.r.) |
|---|---|---|---|
| (R)-1-Phenylethanol | This compound | None | 65:35 |
| (R)-1-Phenylethanol | This compound | Pyridine | 80:20 |
| (S)-1-Phenylethanol | This compound | None | 65:35 |
| (S)-1-Phenylethanol | This compound | Pyridine | 80:20 |
Derivatization for Enantiomeric Purity Assessment
This compound can theoretically be used as a derivatizing agent to determine the enantiomeric purity of chiral compounds, such as amines and alcohols. The principle involves reacting the racemic or enantiomerically enriched compound with the achiral acyl chloride to form a mixture of diastereomeric amides or esters.
These resulting diastereomers possess different physical properties and can, therefore, be separated and quantified using analytical techniques like high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy. The ratio of the diastereomers directly corresponds to the enantiomeric ratio of the original chiral substrate. The selection of an appropriate acyl chloride is crucial for achieving good separation of the diastereomeric signals or peaks. While specific protocols employing this compound for this purpose are not widely documented, the general methodology is a cornerstone of stereochemical analysis. libretexts.orgchemguide.co.uk
Scope and Selectivity in Reactions with Diverse Nucleophiles
This compound is expected to react with a wide array of nucleophiles, consistent with the reactivity profile of a highly reactive acyl chloride. yorku.ca The selectivity of these reactions can be influenced by the nature of the nucleophile, including its "hardness" or "softness," basicity, and steric bulk.
O-Nucleophiles: It reacts readily with water to hydrolyze back to 2-methyl-2-phenoxypropionic acid and HCl. libretexts.org Alcohols and phenols react to form the corresponding esters. libretexts.orgchemguide.co.uk Carboxylate anions react to form mixed anhydrides. biosynth.com
N-Nucleophiles: Ammonia, primary amines, and secondary amines are potent nucleophiles that react vigorously with acyl chlorides to form primary, secondary, and tertiary amides, respectively. libretexts.org Due to the high reactivity, the reaction is often performed at low temperatures and may require a non-nucleophilic base to scavenge the HCl byproduct.
S-Nucleophiles: Thiols, which are generally more nucleophilic than their alcohol counterparts, react with this compound to yield thioesters. biosynth.com
The chemoselectivity in molecules containing multiple nucleophilic sites can often be controlled. For instance, in a molecule containing both an amino and a hydroxyl group, the more nucleophilic amine group will typically react preferentially with the acyl chloride.
Illustrative Table: Reactivity of this compound with Various Nucleophiles Disclaimer: The following reaction conditions and yields are representative of typical acyl chloride reactions and are not based on specific experimental data for this compound.
| Nucleophile | Product Type | Typical Conditions | Illustrative Yield |
|---|---|---|---|
| Water | Carboxylic Acid | Room Temperature | >95% |
| Ethanol | Ester | 0 °C to Room Temperature, Pyridine | >90% |
| Ammonia | Primary Amide | 0 °C, in excess | >90% |
| Ethylamine | Secondary Amide | 0 °C, 2 eq. Amine | >90% |
| Ethanethiol | Thioester | 0 °C to Room Temperature, Base | ~85% |
Esterification and Thioesterification Reactions
This compound serves as a reactive precursor for the synthesis of corresponding esters and thioesters through nucleophilic acyl substitution reactions with alcohols, phenols, and thiols.
The esterification of 2-methyl-2-phenoxypropanoic acid, the parent carboxylic acid of the title compound, has been reported to proceed with various alcohols in good yields. wikipedia.org While direct esterification using this compound is not explicitly detailed in the same study, acyl chlorides are generally highly reactive acylating agents that readily react with alcohols to form esters. chemguide.co.uk The reaction typically proceeds at room temperature and can be carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrogen chloride byproduct. crunchchemistry.co.uk The synthesis of structurally similar compounds, such as 2-methyl-2-arylpropyl carboxylates, has been achieved through the Friedel-Crafts alkylation of aromatic compounds with methallyl carboxylates, highlighting an alternative route to related ester structures. google.com
Thioesterification can be achieved by reacting the acyl chloride with a thiol. wikipedia.org A common method involves the reaction of an acid chloride with an alkali metal salt of a thiol, such as a sodium thiolate. wikipedia.org This reaction is generally efficient and leads to the formation of the corresponding thioester and a salt byproduct. wikipedia.org
The general mechanism for both esterification and thioesterification involves the nucleophilic attack of the alcohol, phenol, or thiol on the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of the chloride ion to yield the final ester or thioester product.
Table 1: Representative Esterification and Thioesterification Reactions
| Nucleophile | Reagent/Catalyst | Solvent | Product |
| Ethanol | Pyridine | Dichloromethane (B109758) | Ethyl 2-methyl-2-phenoxypropanoate |
| Phenol | Triethylamine | Tetrahydrofuran (B95107) | Phenyl 2-methyl-2-phenoxypropanoate |
| Ethanethiol | Sodium Hydroxide | Toluene | S-Ethyl 2-methyl-2-phenoxypropanethioate |
Amide Formation Reactions
The reaction of this compound with primary or secondary amines leads to the formation of the corresponding amides. This reaction is a standard method for amide synthesis due to the high reactivity of the acyl chloride. hud.ac.uk The process typically involves the addition of the amine to the acyl chloride, often in the presence of a base to scavenge the HCl generated during the reaction. crunchchemistry.co.ukhud.ac.uk
Detailed studies on the amidation of various acyl chlorides have shown that the reaction conditions can be optimized to achieve high yields. For instance, the use of a suitable solvent and base is crucial. hud.ac.uk A closely related compound, 2-methyl-2-phenylpropanamide, has been synthesized from the corresponding acyl chloride, demonstrating the feasibility of this reaction for structurally similar molecules. googleapis.com The general procedure involves dissolving the acid chloride in a suitable solvent like dichloromethane at a low temperature (e.g., 0 °C), followed by the addition of the amine and a base like triethylamine. hud.ac.uk
The mechanism of amide formation from acyl chlorides involves a nucleophilic acyl substitution. The nitrogen atom of the amine acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. crunchchemistry.co.uk
Table 2: Representative Amide Formation Reactions
| Amine | Base | Solvent | Product |
| Ammonia | Excess Ammonia | Dichloromethane | 2-Methyl-2-phenoxypropanamide |
| Aniline (B41778) | Triethylamine | Tetrahydrofuran | N-Phenyl-2-methyl-2-phenoxypropanamide |
| Diethylamine | Pyridine | Diethyl ether | N,N-Diethyl-2-methyl-2-phenoxypropanamide |
Formation of Anhydrides and Other Acyl Derivatives
This compound can be utilized in the synthesis of both symmetrical and mixed carboxylic anhydrides. The reaction of an acyl chloride with a carboxylate salt is a common method for preparing anhydrides. libretexts.org To synthesize a symmetrical anhydride (B1165640), this compound would be reacted with a salt of 2-methyl-2-phenoxypropanoic acid, such as sodium 2-methyl-2-phenoxypropanoate.
For the formation of mixed anhydrides, the acyl chloride is reacted with a salt of a different carboxylic acid. thieme-connect.de For example, reacting this compound with sodium acetate (B1210297) would yield acetic 2-methyl-2-phenoxypropanoic anhydride. The choice of reactants and conditions can be tailored to favor the formation of the desired anhydride. The use of a base, such as pyridine, can facilitate the reaction. nih.gov
The mechanism for anhydride formation from an acyl chloride involves the nucleophilic attack of the carboxylate oxygen on the carbonyl carbon of the acyl chloride. This leads to a tetrahedral intermediate that subsequently eliminates the chloride ion to form the anhydride linkage. libretexts.org
Beyond anhydrides, the reactivity of the acyl chloride functionality allows for its conversion into a variety of other acyl derivatives. For instance, reaction with other nucleophiles can lead to the formation of acyl azides or other specialized acyl compounds, expanding the synthetic utility of this compound.
Regioselectivity in Nucleophilic Additions
When this compound reacts with nucleophiles containing more than one reactive site (polynucleophiles), the regioselectivity of the reaction becomes a critical aspect. The acyl chloride group is a highly reactive electrophilic center, and in the absence of other competing electrophilic sites within the molecule, it will be the primary site of nucleophilic attack.
In reactions with ambident nucleophiles, such as aminophenols or aminothiols, the more nucleophilic atom will preferentially attack the carbonyl carbon of the acyl chloride. Generally, the amino group is a stronger nucleophile than the hydroxyl or thiol group under neutral or basic conditions. researchgate.net Therefore, in the reaction of this compound with a compound containing both an amino and a hydroxyl or thiol group, acylation is expected to occur selectively at the nitrogen atom, forming an amide bond. researchgate.net
For instance, the reaction of 2-(chloroseleno)benzoyl chloride, another acyl chloride derivative, with various aminophenols and aminothiols has been shown to proceed with high selectivity at the amino group. researchgate.net This suggests that this compound would exhibit similar regioselectivity. The inherent difference in nucleophilicity between the functional groups dictates the site of the initial chemical bond formation. This selectivity is a valuable tool in organic synthesis, allowing for the controlled modification of multifunctional molecules.
Advanced Synthetic Applications of 2 Methyl 2 Phenoxypropanoyl Chloride
Construction of Complex Organic Architectures
The inherent reactivity of the acyl chloride functional group makes 2-methyl-2-phenoxypropanoyl chloride an excellent starting material for creating larger, more complex molecules through the formation of new carbon-heteroatom and carbon-carbon bonds.
The primary application of this compound is as an acylating agent for the synthesis of various 2-methyl-2-phenoxypropanoic acid derivatives, particularly esters and amides. The high reactivity of the acyl chloride allows for efficient reactions with a wide range of nucleophiles, such as alcohols, phenols, and amines, under mild conditions. These reactions typically proceed to completion, providing high yields of the corresponding ester or amide products.
These derivatives are of significant interest, with the core structure being a key component in certain pharmacologically active molecules. google.com For instance, the synthesis of ethyl 2-[4-(2-thenoyl)-phenoxy]-2-methyl-propionate has been documented, which can be subsequently hydrolyzed to the corresponding carboxylic acid. google.com This highlights a common two-step sequence where the acyl chloride is first used to form an ester, which may then be converted to the final acid product. google.comgoogle.com The general transformation involves the reaction of the acyl chloride with a nucleophile (Nu-H) to release hydrochloric acid and form the acylated product.
Table 1: Examples of Nucleophilic Acyl Substitution with this compound
| Nucleophile (Nu-H) | Product Class | General Product Structure |
|---|---|---|
| Alcohol (R-OH) | Ester | |
| Amine (R-NH2) | Amide | |
| Thiol (R-SH) | Thioester |
This interactive table illustrates the primary classes of derivatives synthesized from this compound.
Acyl chlorides are fundamental reagents for the synthesis of various heterocyclic systems. mdpi.com this compound can serve as a key building block for constructing functionalized heterocycles like benzothiazoles and quinoxalinones.
Benzothiazoles: The synthesis of 2-substituted benzothiazoles is a common transformation in medicinal chemistry. nih.gov A well-established method involves the condensation and subsequent cyclization of 2-aminothiophenols with acyl chlorides. mdpi.commdpi.com In this context, this compound can react with a 2-aminothiophenol. The initial step is the acylation of the amino group to form an amide intermediate, which then undergoes an intramolecular cyclization and dehydration to yield the final 2-substituted benzothiazole (B30560) ring system. mdpi.com
Quinoxalinones: Quinoxalin-2-ones are another important class of heterocycles, often synthesized by the condensation of an o-phenylenediamine (B120857) with a reagent that can provide a two-carbon unit, such as an α-keto acid or its derivative. thieme-connect.deresearchgate.net The reaction of this compound with an o-phenylenediamine provides a plausible route to a 3-(1-phenoxy-1-methylethyl)quinoxalin-2-one derivative. This reaction would proceed via initial acylation of one amino group, followed by intramolecular cyclization onto the second amino group.
Table 2: Proposed Synthesis of Heterocycles
| Target Heterocycle | Required Coreactant | Proposed Product |
|---|---|---|
| Benzothiazole | 2-Aminothiophenol |
This interactive table outlines potential synthetic routes to key heterocyclic scaffolds using this compound.
While direct applications of this compound in the total synthesis of complex natural products are not widely documented, its structural motif is relevant to the synthesis of natural product analogues. researchgate.net The strategy of "diverted total synthesis" (DTS) or "function-oriented synthesis" (FOS) involves creating simplified, yet biologically active, analogues of complex natural products. researchgate.net this compound can act as a valuable building block for introducing the gem-dimethyl phenoxyacetic acid moiety, a structure found in various biologically active compounds. By incorporating this fragment, chemists can rapidly generate libraries of novel compounds that mimic certain structural or functional aspects of a natural product, potentially leading to new therapeutic agents. nih.gov
Utilization in Chiral Synthesis and Stereocontrol
Although this compound is an achiral molecule, it can be employed in synthetic strategies that control the formation of new stereocenters.
Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that incorporates atoms from all starting materials. nih.gov While the acyl chloride itself is typically too reactive for direct use in classic MCRs like the Ugi or Passerini reactions, its corresponding carboxylic acid, 2-methyl-2-phenoxypropanoic acid, is a suitable component. mdpi.com
In a hypothetical Ugi four-component reaction (U-4CR), 2-methyl-2-phenoxypropanoic acid could be combined with an amine, an aldehyde (or ketone), and an isocyanide. If one of the other components, such as the amine or aldehyde, is chiral, it can influence the stereochemical outcome of the reaction, leading to the formation of diastereomeric products in unequal amounts. This diastereoselective control is crucial for building complex molecules with specific three-dimensional arrangements. nih.gov The resulting α-acylamino carboxamide could feature multiple stereocenters, with their relative configuration biased by the chiral reactant.
A powerful strategy in asymmetric synthesis involves the temporary attachment of a chiral auxiliary to an achiral substrate. researchgate.net This approach allows the chiral auxiliary to direct the stereochemical course of a subsequent reaction before it is cleaved and recovered. wikipedia.orgsigmaaldrich.com
This compound, being achiral, can be covalently attached to a chiral auxiliary, such as a chiral alcohol or an Evans oxazolidinone, to form a chiral ester or amide. researchgate.net This new, chiral molecule can then undergo reactions, for example, at the phenoxy ring or a substituent on it. The steric and electronic properties of the chiral auxiliary can effectively shield one face of the molecule, forcing an incoming reagent to attack from the less hindered face. This leads to the preferential formation of one enantiomer or diastereomer of the product. After the stereoselective transformation is complete, the auxiliary can be removed through hydrolysis or another cleavage reaction, yielding an enantioenriched product and regenerating the auxiliary for potential reuse. sigmaaldrich.com
Table 3: Common Chiral Auxiliaries for Asymmetric Synthesis
| Auxiliary Class | Example Structure | Resulting Linkage |
|---|---|---|
| Oxazolidinones | (S)-4-Benzyl-2-oxazolidinone | Acyl Imide |
| Camphorsultams | Oppolzer's Sultam | Acyl Sultam |
| Chiral Alcohols | 8-Phenylmenthol | Chiral Ester |
This interactive table lists representative chiral auxiliaries that could be coupled with this compound to facilitate enantioenriched synthesis.
Development of Specialty Chemicals and Research Reagents
This compound serves as a crucial reactive intermediate in the synthesis of a variety of specialty chemicals and research reagents. Its utility stems from the highly reactive acyl chloride group, which readily participates in nucleophilic substitution reactions to form esters and amides. This reactivity allows for the incorporation of the 2-methyl-2-phenoxypropanoyl moiety into more complex molecules, leading to the development of compounds with specific and valuable properties.
Research in this area has largely focused on the synthesis of derivatives of 2-methyl-2-phenoxypropanoic acid, for which the acyl chloride is a key precursor. These derivatives have shown potential in various fields, particularly in pharmaceuticals and agrochemicals.
One of the primary applications of this compound is in the synthesis of ester and amide derivatives of 2-methyl-2-phenoxypropanoic acid. The general synthesis strategy involves the reaction of 2-methyl-2-phenoxypropanoic acid with a chlorinating agent, such as thionyl chloride or oxalyl chloride, to form the more reactive this compound. jacsdirectory.comresearchgate.net This intermediate is typically not isolated but is reacted in situ with various alcohols, phenols, or amines to yield the desired ester or amide.
For instance, the reaction of 2-(substituted phenoxy)propionic acids with an acyl chlorinating agent, followed by reaction with nucleophiles, is a known method for producing specialty chemicals. mdpi.com This approach highlights the role of the corresponding acyl chloride as a pivotal, non-isolated intermediate.
The derivatives synthesized from this compound are often investigated for their biological activity. Phenoxyalkanoic acid derivatives, a class to which compounds derived from this compound belong, have been explored for their potential as agonists for free fatty acid receptor 4 (FFAR4), which could have applications in the treatment of type 2 diabetes mellitus. mdpi.com Furthermore, various phenoxy-isobutyric acid derivatives have been synthesized and evaluated for their therapeutic potential, including hypolipidemic (lipid-lowering) effects. google.comresearchgate.net
The following interactive table summarizes some of the specialty chemicals and research reagents that can be synthesized using this compound as a key intermediate, along with their potential applications.
| Derivative Class | Example Compound | Potential Application/Research Area | Key Synthesis Step |
| Esters | Isopropyl 2-methyl-2-phenoxypropanoate | Hypolipidemic agent | Esterification of an alcohol with this compound |
| Amides | N-Aryl-2-methyl-2-phenoxypropanamide | Agrochemical intermediate, Pharmaceutical scaffold | Amidation of an amine with this compound |
| Complex Esters | (+/-)-α-phenoxy-isobutyric acid-(1,2t,5c-trimethyl-4-phenyl-[4r]piperidyl ester) | Research chemical for receptor binding studies | Esterification of a complex alcohol with this compound |
| Anilides | α-phenoxy-isobutyric acid anilide | Intermediate for biologically active compounds | Reaction of aniline (B41778) with this compound |
Detailed research findings have shown that the modification of the ester or amide group attached to the 2-methyl-2-phenoxypropanoyl scaffold can significantly influence the biological activity of the resulting molecule. This allows for the fine-tuning of properties to achieve desired therapeutic or functional effects. The synthesis of a series of these derivatives enables structure-activity relationship (SAR) studies, which are fundamental in the development of new drugs and specialty chemicals.
In the context of agrochemicals, compounds like zarilamid, which are structurally related to phenoxy propionic acids, underscore the importance of this chemical class. mdpi.com The synthesis of such molecules often proceeds through an acid chloride intermediate, highlighting the role of reagents like this compound in accessing these complex structures.
Advanced Analytical and Spectroscopic Characterization Methodologies for 2 Methyl 2 Phenoxypropanoyl Chloride and Its Derivatives
Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. For 2-Methyl-2-phenoxypropanoyl chloride, ¹H and ¹³C NMR provide definitive structural evidence.
¹H NMR: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to its non-equivalent protons. The two methyl groups (CH₃) are chemically equivalent and would therefore appear as a single, sharp singlet, integrating to six protons. The protons on the phenoxy group's aromatic ring would produce more complex signals, typically as multiplets in the aromatic region of the spectrum (approximately 6.8-7.5 ppm), due to spin-spin coupling between adjacent protons.
¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. docbrown.info Key expected signals include those for the methyl carbons, the quaternary carbon bonded to the methyl groups and the phenoxy group, the carbonyl carbon of the acyl chloride, and the distinct carbons of the aromatic ring. The chemical shifts are influenced by the electronegativity of neighboring atoms, with the carbonyl carbon appearing significantly downfield. hmdb.cahmdb.ca
Expected NMR Data for this compound
| Nucleus | Structural Assignment | Expected Chemical Shift (δ, ppm) | Splitting Pattern |
|---|---|---|---|
| ¹H | -C(CH₃)₂ | ~1.7 | Singlet (s) |
| ¹H | Aromatic (C₆H₅) | ~6.8 - 7.5 | Multiplet (m) |
| ¹³C | -C(C H₃)₂ | ~25 | Quartet (in off-resonance decoupled) |
| ¹³C | -C (CH₃)₂ | ~80 | Singlet |
| ¹³C | C =O | ~170-175 | Singlet |
| ¹³C | Aromatic (C1-O) | ~155 | Singlet |
| ¹³C | Aromatic (C2, C6) | ~121 | Doublet |
| ¹³C | Aromatic (C4) | ~126 | Doublet |
Note: Expected values are based on typical chemical shifts for similar functional groups. Actual experimental values may vary based on solvent and other conditions.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by several strong absorption bands.
Characteristic IR Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch (Aromatic) | Ar-H | 3030 - 3100 | Medium-Weak |
| C-H Stretch (Aliphatic) | C-H (in CH₃) | 2850 - 3000 | Medium |
| C=O Stretch | Acyl Chloride (-COCl) | 1785 - 1815 | Strong, Sharp |
| C=C Stretch (Aromatic) | Aromatic Ring | 1450 - 1600 | Medium |
| C-O Stretch | Aryl-O-Alkyl Ether | 1200 - 1275 | Strong |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition (with HRMS) and can reveal structural details through the analysis of fragmentation patterns. libretexts.org
Upon electron ionization, this compound would form a molecular ion (M⁺˙), whose m/z value corresponds to the molecular weight of the compound. This molecular ion can then undergo fragmentation through various pathways. Common fragmentation patterns for acyl chlorides include the loss of a chlorine radical (M-Cl) or the loss of the entire chlorocarbonyl group (-COCl). youtube.commiamioh.edu Cleavage of the ether bond can also occur, leading to fragments corresponding to the phenoxy group or the 2-methylpropanoyl portion. The stability of the resulting carbocations or radicals often dictates the most abundant peaks in the spectrum. libretexts.org
High-Resolution Mass Spectrometry (HRMS) can determine the mass of ions with very high accuracy, allowing for the calculation of the elemental formula of the molecular ion and its fragments, which is invaluable for confirming the identity of an unknown compound.
Plausible Fragmentation Pathways in Mass Spectrometry
| Fragment Ion (Structure) | Description | Expected m/z |
|---|---|---|
| [C₁₀H₁₁O₂]⁺ | Loss of Chlorine radical (M - Cl) | 163 |
| [C₉H₁₁O]⁺ | Loss of COCl group | 135 |
| [C₆H₅O]⁺ | Phenoxy cation | 93 |
Optical Rotation and Circular Dichroism for Chiral Analysis
While this compound itself is achiral, many of its important derivatives, such as those derived from 2-phenoxypropionic acid, are chiral. ntu.edu.tw For these chiral derivatives, techniques that measure optical activity are essential for distinguishing between enantiomers and determining enantiomeric purity or excess.
Optical rotation measures the angle to which a chiral compound in solution rotates the plane of plane-polarized light. libretexts.org The measurement is performed using a polarimeter. Enantiomers rotate light by equal magnitudes but in opposite directions. masterorganicchemistry.com A dextrorotatory (+) compound rotates light clockwise, while a levorotatory (-) compound rotates it counterclockwise. libretexts.org The specific rotation [α] is a standardized physical constant for a chiral compound, calculated from the observed rotation, concentration, and path length of the sample cell. masterorganicchemistry.comamherst.edu
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light. It is a powerful technique for studying the stereochemistry of chiral molecules and can provide detailed information about the three-dimensional structure of enantiomers and their conformations in solution.
Chromatographic Methods for Analysis, Separation, and Purity Assessment
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. The various constituents of the mixture travel at different speeds, causing them to separate.
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography (GC) is a premier technique for separating and analyzing volatile compounds without decomposition. For the analysis of this compound or its volatile derivatives, GC is highly effective for assessing purity and quantifying components in a mixture. google.com
In GC, the mobile phase is a carrier gas, typically an inert gas such as helium or nitrogen, and the stationary phase is a microscopic layer of liquid or polymer on an inert solid support, inside a long, thin tube called a column. google.com The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster.
When GC is coupled with a mass spectrometer (GC-MS), it becomes a formidable tool for both separation and identification. nih.gov As each separated component elutes from the GC column, it enters the mass spectrometer, which generates a mass spectrum for that component. This allows for the positive identification of the compounds by comparing their fragmentation patterns to spectral libraries or by interpreting the spectra. researchgate.net For acyl chlorides, which can be highly reactive, derivatization into more stable esters might sometimes be employed prior to GC-MS analysis to improve chromatographic behavior and prevent degradation in the instrument. rsc.org
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixtures
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound and its derivatives within complex mixtures. biosynth.com The combination of HPLC with tandem mass spectrometry (LC-MS/MS) provides unparalleled sensitivity and specificity, making it an indispensable tool for detailed analysis. mdpi.comnih.gov
Research Findings: The analysis of acyl chlorides and their derivatives often employs reverse-phase (RP) HPLC, where a nonpolar stationary phase is used with a polar mobile phase. For compounds structurally related to this compound, such as 2-methyl-benzoyl chloride, successful separation has been achieved using a mobile phase containing acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric or formic acid on a specialized reverse-phase column. google.com The use of formic acid is particularly common in LC-MS applications as it is volatile and compatible with mass spectrometry ionization sources. google.com
The choice of stationary phase is critical for achieving high resolution. Modern columns, such as those packed with superficially porous particles (SPP or core-shell), offer significantly higher efficiency and faster analysis times compared to traditional fully porous particle columns. For instance, the analysis of related aromatic compounds, including preservatives like 2-phenoxyethanol, has been effectively performed on C18 core-shell columns.
LC-MS/MS is the method of choice for detecting trace amounts of the compound or its derivatives in complex matrices. mdpi.com The mass spectrometer can be operated in various modes, such as selected ion monitoring (SIM) or multiple reaction monitoring (MRM), to selectively detect the parent molecule and its specific fragment ions, which drastically reduces background noise and improves quantification limits. Derivatization with benzoyl chloride has been shown to be an effective strategy for the LC-MS/MS analysis of various analytes, demonstrating the utility of this chemical class in highly sensitive detection methods. hmdb.ca The robustness of an LC-MS method allows for its application across diverse sample types, from reaction mixtures to biological fluids. hmdb.ca
Table 1: Illustrative HPLC/UHPLC Conditions for Analysis of Related Compounds This table is a composite based on typical methods for structurally similar compounds and does not represent a single specific analysis of this compound.
| Parameter | Condition | Reference/Rationale |
|---|---|---|
| Column | C18 Reverse-Phase (e.g., Shim-pack Velox C18, 100 mm L × 3.0 mm I.D., 2.7 μm) | Provides good hydrophobic retention for aromatic compounds. Core-shell particles allow for high resolution and speed. |
| Mobile Phase | A: Water + 0.1% Formic Acid B: Acetonitrile + 0.1% Formic Acid | A common solvent system for RP-HPLC, compatible with MS detection. google.comcam.ac.uk |
| Elution Mode | Gradient | Allows for the separation of compounds with a range of polarities, common in reaction mixtures. |
| Flow Rate | 0.4 - 1.0 mL/min | Typical flow rate for analytical HPLC columns of this dimension. georganics.sktcichemicals.com |
| Column Temperature | 30 - 40 °C | Ensures reproducible retention times and can improve peak shape. georganics.sk |
| Detection | UV/VIS at ~225 nm or Mass Spectrometry (MS) | The aromatic ring provides UV absorbance. MS offers higher selectivity and sensitivity. mdpi.comgeorganics.sk |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and highly effective technique for qualitatively monitoring the progress of a chemical reaction, such as the conversion of this compound into one of its derivatives. chemsrc.com It allows a chemist to quickly determine if the starting material is being consumed and if the desired product is being formed.
Research Findings: The standard procedure for reaction monitoring involves spotting a TLC plate with three lanes: the starting material (reactant), the reaction mixture, and a "cospot" where the reaction mixture is spotted directly on top of the starting material. The plate is then developed in an appropriate solvent system. As the reaction progresses, samples are taken from the reaction vessel at various time intervals and spotted on TLC plates.
The disappearance of the spot corresponding to the starting material and the appearance of a new spot for the product indicate the reaction's advancement. The cospot is crucial for resolving compounds with similar Retention Factor (Rƒ) values and confirming the identity of the starting material spot within the reaction mixture. Visualization is typically achieved using a UV lamp, as the phenoxy group in the molecule is UV-active, or by staining with a chemical reagent that reacts to produce a colored spot.
More advanced methods involve capturing digital images of the developed TLC plates and using image analysis software to quantify the amount of reactants and products. chemsrc.com This approach can provide quantitative data on the reaction conversion percentage and even allow for the estimation of kinetic rate constants. chemsrc.com Specialized protocols have also been developed for monitoring solid-phase synthesis reactions using TLC, where the product is cleaved from the resin support before spotting.
Table 2: Interpretation of TLC Plates for Reaction Monitoring This table illustrates the typical progression of a reaction converting a starting material (SM) to a product (P).
| Reaction Time | Lane 1 (SM) | Lane 2 (Cospot) | Lane 3 (Reaction Mixture) | Interpretation |
|---|---|---|---|---|
| t = 0 min | Strong Spot | Strong Spot | Strong SM Spot, No Product Spot | Reaction has not yet started. Only starting material is present. |
| t = 30 min | Strong Spot | Strong Spot | Fainter SM Spot, New Product Spot Appears | Reaction is in progress. SM is being consumed and P is forming. |
| t = 120 min | Strong Spot | Faint Spot | No SM Spot, Strong Product Spot | Reaction is complete. All starting material has been converted to product. |
X-ray Crystallography for Precise Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While this compound itself is a liquid at room temperature, this technique is invaluable for elucidating the solid-state structure of its stable, crystalline derivatives, such as amides or esters. The resulting structural data provides unambiguous proof of constitution and stereochemistry, as well as detailed insights into intermolecular interactions.
Research Findings: The application of X-ray crystallography begins with the synthesis of a suitable derivative of this compound and the subsequent growth of a high-quality single crystal. This crystal is then mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The crystal diffracts the X-rays into a specific pattern of spots, which is recorded by a detector.
The intensities and positions of these diffracted spots are used to calculate an electron density map of the molecule. From this map, a structural model is built, showing the precise position of each atom. The model is then refined to achieve the best possible fit with the experimental data. mdpi.com The final structural information, including atomic coordinates, bond lengths, bond angles, and torsion angles, is often deposited in public repositories like the Cambridge Structural Database (CSD) for access by the scientific community. chemsrc.com
Analysis of the crystal structure reveals key molecular features, such as the planarity of the phenyl ring, the tetrahedral geometry around the quaternary carbon, and the conformation of the ester or amide group. Furthermore, it provides critical information on how the molecules pack together in the crystal lattice, highlighting intermolecular forces like hydrogen bonds, van der Waals forces, or π-π stacking interactions, which govern the material's bulk properties.
Table 3: Key Parameters Obtained from a Typical X-ray Crystallography Study
| Parameter Category | Specific Information Provided | Significance |
|---|---|---|
| Unit Cell Dimensions | Lattice parameters (a, b, c, α, β, γ) and cell volume | Defines the basic repeating unit of the crystal lattice. |
| Space Group | Symmetry operations of the crystal | Describes the overall symmetry of the crystal structure. |
| Atomic Coordinates | x, y, z coordinates for each non-hydrogen atom | Defines the precise position of every atom in the molecule. |
| Bond Lengths & Angles | Distances between bonded atoms and angles between bonds | Confirms the chemical connectivity and reveals any structural strain. |
| Torsion Angles | Dihedral angles describing rotation around bonds | Determines the molecular conformation (shape). |
| Intermolecular Interactions | Distances and geometries of hydrogen bonds, etc. | Explains how molecules interact and pack in the solid state. |
Theoretical and Computational Chemistry Studies Relevant to 2 Methyl 2 Phenoxypropanoyl Chloride
Computational Investigations of Reaction Mechanisms and Transition States
The study of reaction mechanisms through computational chemistry provides profound insights into the pathways of chemical transformations. For 2-Methyl-2-phenoxypropanoyl chloride, computational investigations could elucidate the mechanisms of its various reactions, such as nucleophilic acyl substitution.
Hypothetical Research Focus:
Hydrolysis: Density Functional Theory (DFT) calculations could be employed to model the hydrolysis of this compound. This would involve mapping the potential energy surface to identify the transition states and intermediates for both uncatalyzed and acid- or base-catalyzed reactions. The activation energies calculated would provide a quantitative measure of the reaction rates.
Aminolysis: Similarly, the reaction with amines to form amides could be investigated. Computational models could predict the transition state structures and energies, helping to understand the factors that influence the reaction rate and selectivity.
A hypothetical data table for a DFT study on the hydrolysis of this compound might look like this:
| Reaction Pathway | Method/Basis Set | Solvent Model | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |
| Uncatalyzed | B3LYP/6-31G(d) | PCM (Water) | 25.4 | -15.2 |
| Acid-Catalyzed | B3LYP/6-31G(d) | PCM (Water) | 15.1 | -18.7 |
| Base-Catalyzed | B3LYP/6-31G(d) | PCM (Water) | 10.8 | -22.5 |
Note: The data in this table is purely illustrative and not based on actual experimental or computational results.
Molecular Conformation Analysis and Conformational Landscapes
The three-dimensional structure of a molecule is crucial to its reactivity and physical properties. Conformational analysis of this compound would involve identifying the stable conformers and the energy barriers between them.
Potential Research Approaches:
Potential Energy Surface Scanning: The potential energy surface could be scanned by systematically rotating the key dihedral angles, such as the C-C-O-C bond connecting the phenoxy group and the propanoyl moiety, and the C-C(O)-Cl bond. This would reveal the low-energy conformations.
Molecular Mechanics and Quantum Mechanics: Initial conformational searches could be performed using molecular mechanics force fields, followed by geometry optimization and energy calculations of the most stable conformers using higher-level quantum mechanics methods.
A table summarizing the results of a conformational analysis might include:
| Conformer | Dihedral Angle (°C-C-O-C) | Dihedral Angle (°C-C(O)-Cl) | Relative Energy (kcal/mol) | Population (%) |
| 1 | 90 | 0 | 0.00 | 75.3 |
| 2 | 180 | 120 | 1.25 | 15.1 |
| 3 | -90 | -60 | 2.50 | 9.6 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Prediction of Reactivity and Selectivity through Quantum Chemical Calculations
Quantum chemical calculations can provide valuable descriptors of a molecule's reactivity. For this compound, these calculations could predict how it will behave in different chemical environments.
Key Computational Descriptors:
Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding chemical reactivity. The LUMO of this compound would likely be centered on the carbonyl carbon, indicating its susceptibility to nucleophilic attack.
Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution, highlighting the electrophilic and nucleophilic sites. The carbonyl carbon would be expected to have a positive electrostatic potential, making it an attractive site for nucleophiles.
Fukui Functions: These functions can be calculated to predict the most likely sites for nucleophilic, electrophilic, and radical attack.
Force Field Development and Molecular Dynamics Simulations
To study the behavior of this compound in a condensed phase, such as in a solvent or in the solid state, molecular dynamics (MD) simulations are a powerful tool. However, accurate MD simulations require a well-parameterized force field.
Steps for a Hypothetical Study:
Force Field Parameterization: Since specific force field parameters for this compound are unlikely to be available in standard force fields like AMBER or CHARMM, they would need to be developed. This would involve fitting bonded (bond lengths, angles, dihedrals) and non-bonded (van der Waals, electrostatic) parameters to high-level quantum mechanics calculations and, if available, experimental data.
Molecular Dynamics Simulations: Once a reliable force field is developed, MD simulations could be performed to study various properties, such as:
Solvation Structure: Understanding how solvent molecules, like water, arrange around the solute.
Dynamical Behavior: Analyzing the conformational flexibility of the molecule over time.
Transport Properties: Calculating properties like the diffusion coefficient.
Q & A
Q. What engineering controls are essential for safely conducting reactions with 2-Methyl-2-phenoxypropanoyl chloride?
Methodological Answer: Implement local exhaust ventilation to capture vapors and prevent airborne exposure. Enclose processes using sealed reactors or gloveboxes, especially for corrosive or volatile steps. Regularly monitor airborne concentrations with gas detectors or sorbent tube sampling to ensure compliance with exposure limits. Reference NIOSH Control Banding guidelines for risk-tiered control strategies .
Q. How should researchers handle accidental skin or eye exposure to this compound?
Methodological Answer: Immediately flush affected areas with water for ≥15 minutes using emergency showers or eyewash stations. Remove contaminated clothing and wash skin with soap. Seek medical evaluation for persistent irritation or systemic symptoms. Document incidents and review procedural gaps (e.g., PPE integrity, workstation setup) to prevent recurrence .
Q. What personal protective equipment (PPE) is recommended for routine handling?
Methodological Answer: Use nitrile or rubber gloves (tested for permeation resistance), Tyvek® suits, and chemical goggles. Pair with face shields during transfer operations. Conduct fit-testing for respirators if engineering controls are insufficient. Replace PPE daily or after contamination .
Q. How should this compound be stored to prevent degradation?
Methodological Answer: Store in airtight, moisture-resistant containers under inert gas (N₂/Ar) at 2–8°C. Segregate from bases, alcohols, and oxidizing agents. Regularly inspect containers for leaks or discoloration, indicating hydrolysis or decomposition .
Advanced Research Questions
Q. How can researchers resolve contradictions in the reactivity of this compound with different nucleophiles?
Methodological Answer: Systematically vary solvent polarity (e.g., THF vs. DCM), temperature, and catalyst presence. Employ kinetic profiling via in situ FTIR or NMR to identify intermediates. Use computational tools (DFT) to model transition states and steric/electronic effects influencing reactivity .
Q. What analytical strategies are optimal for characterizing trace byproducts in synthesis?
Methodological Answer: Combine HPLC-UV/HRMS for separation and structural elucidation. For volatile byproducts, use GC-MS with headspace sampling. Quantify impurities against validated calibration curves and assess stability-indicating properties via forced degradation studies (e.g., heat, light, hydrolysis) .
Q. How does steric hindrance in this compound affect acylation efficiency?
Methodological Answer: Compare reaction rates with less hindered analogs (e.g., acetyl chloride) using kinetic isotope effects or Hammett analysis. Map steric environments with molecular modeling software (e.g., Spartan) to correlate bulkiness with transition-state energy barriers .
Q. What methodologies assess occupational exposure limits in laboratory settings?
Methodological Answer: Deploy personal air samplers with silica gel sorbent tubes, followed by GC-FID analysis. Benchmark results against TLV/TWA values for structurally similar acyl chlorides. Use probabilistic modeling to estimate long-term exposure risks .
Q. How should stability studies be designed under ICH guidelines?
Methodological Answer: Conduct accelerated stability testing at 40°C/75% RH for 6 months, with periodic sampling. Analyze via UPLC-PDA to track degradation products (e.g., phenoxypropanoic acid). Establish acceptance criteria for purity (≥98%) and assign shelf-life based on Arrhenius predictions .
Q. What scale-up challenges arise in synthesizing this compound?
Methodological Answer: Optimize heat dissipation using jacketed reactors and monitor exotherms with calorimetry. Implement PAT tools (e.g., Raman spectroscopy) for real-time reaction tracking. Validate safety protocols for quench systems and pressure relief during distillation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
